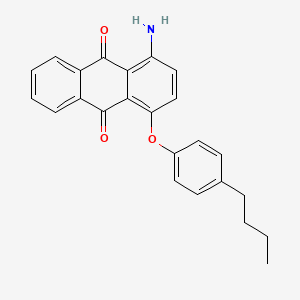
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is an organic compound that belongs to the triazine family. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide is synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The process involves the formation of a quaternary ammonium chloride salt, which is then converted into the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide primarily undergoes substitution reactions. It is commonly used as a condensing agent for the formation of amides, esters, and anhydrides from carboxylic acids .
Common Reagents and Conditions
Amide Formation: The compound reacts with carboxylic acids and amines in the presence of THF to form amides.
Esterification: It reacts with carboxylic acids and alcohols in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol to form esters.
Anhydride Formation: It can also be used to synthesize anhydrides from carboxylic acids.
Major Products Formed
The major products formed from these reactions include amides, esters, and anhydrides, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of amides, esters, and anhydrides.
Biology: It is used in peptide synthesis and the modification of biomolecules.
Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of amides, esters, or other carboxylic derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)oxy)acetimidamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications.
Uniqueness
This compound is unique due to its high efficiency in activating carboxylic acids and its versatility in forming various carboxylic derivatives. Its ability to perform under mild reaction conditions and its compatibility with a wide range of reactants make it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C7H11N5O3 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
N'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-4(8)12-15-7-10-5(13-2)9-6(11-7)14-3/h1-3H3,(H2,8,12) |
InChI-Schlüssel |
LSVLHGJAPWWBMN-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\OC1=NC(=NC(=N1)OC)OC)/N |
Kanonische SMILES |
CC(=NOC1=NC(=NC(=N1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)






![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)

![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)



